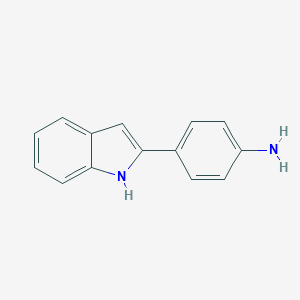

4-(1H-indol-2-yl)aniline

Übersicht

Beschreibung

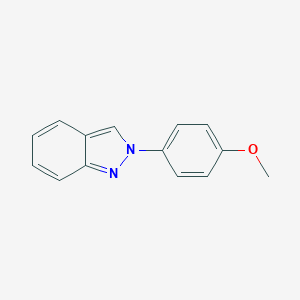

“4-(1H-indol-2-yl)aniline” is a chemical compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 .

Synthesis Analysis

The synthesis of indole derivatives, including “4-(1H-indol-2-yl)aniline”, often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular structure of “4-(1H-indol-2-yl)aniline” consists of a benzene ring attached to an indole group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole derivatives, including “4-(1H-indol-2-yl)aniline”, exhibit wide-ranging biological activity . They are found in a diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .Physical And Chemical Properties Analysis

“4-(1H-indol-2-yl)aniline” is a solid compound . It has a molecular weight of 208.26 . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

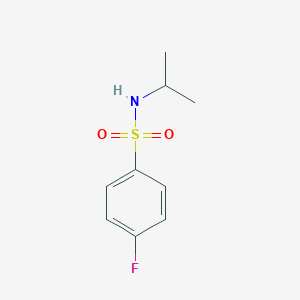

- Crystal Structure and DFT Studies: The compound (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, synthesized from 4-fluoro-N-((E)-3-phenylallylidene)aniline and indole ketene, shows promising structural properties. X-ray crystallography confirmed its cis configuration, and its electronic properties were analyzed using DFT studies, indicating potential applications in material science or pharmaceuticals (Gummidi et al., 2019).

Synthesis of Novel Compounds

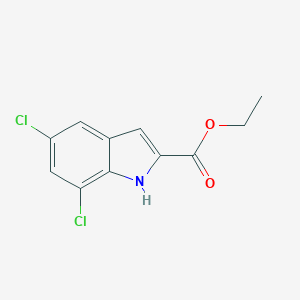

Facile Synthesis of Indoles

A method for synthesizing 3-anilino-1H-indoles from diazo pyruvates and anilines is described. This process, which involves a domino ruthenium-catalyzed annulation, leads to the creation of diversely substituted indole esters, showcasing the versatility of 4-(1H-indol-2-yl)aniline in synthetic chemistry (Sajjad et al., 2021).

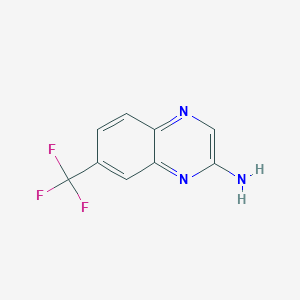

Selective Synthesis of Indoloquinazolines and Indoloquinolines

A selective synthesis process for indolo[1,2-c]quinazolines and indolo[3,2-c]quinolines using 2-(1H-indol-2-yl)anilines and sulfoxonium ylides is highlighted. This method, involving N-H bond insertion and deoxygenative aromatization, demonstrates the compound's utility in creating complex polycyclic heteroaromatic compounds (Chen et al., 2022).

Antimicrobial Activities

- Antimicrobial Properties: The synthesis and evaluation of novel N-substituted indole derivatives, including 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline, showed notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Shaikh & Debebe, 2020).

Electrochemical Applications

- Electrochemical Synthesis for Solar Cells: The compound 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline was synthesized and used in the electrochemical synthesis of polymers for dye-sensitized solar cells. The study highlights its potential use in improving the efficiency of solar cells (Shahhosseini et al., 2016).

Zukünftige Richtungen

Indole derivatives, including “4-(1H-indol-2-yl)aniline”, continue to attract attention from the international chemical community due to their wide-ranging biological activity and their presence in a diverse array of biologically significant natural compounds . New methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .

Wirkmechanismus

Target of Action

Indole derivatives, which include 4-(1h-indol-2-yl)aniline, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . These changes can include alterations in cell signaling, enzymatic activity, or gene expression .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 4-(1H-indol-2-yl)aniline, may affect multiple biochemical pathways and their downstream effects .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

4-(1H-indol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYJHUAEFSHMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176290 | |

| Record name | Benzenamine, 4-(1H-indol-2-yl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indol-2-yl)aniline | |

CAS RN |

21889-05-4 | |

| Record name | 2-(4-Aminophenyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21889-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21889-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(1H-indol-2-yl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-AMINOPHENYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/951PA1NR6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)